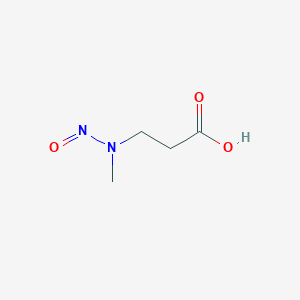
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid and related compounds often involves complex chemical reactions designed to combine specific functional groups to achieve the desired molecular structure. For instance, the Hantzsch reaction with 6-aminouracil has been utilized for the synthesis of novel compounds, showcasing the versatility of aminoethyl ether derivatives in forming structured chemicals under specific conditions (Abdelmoniem et al., 2020).
Molecular Structure Analysis
The molecular structure of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid is characterized by its bis(2-aminoethyl) ether and tetraacetic acid components, contributing to its complex chelating properties. Studies have shown that modifications to the molecular structure, such as introducing benzene rings, significantly affect the compound's ability to chelate metal ions, demonstrating the importance of structural analysis in understanding its chemical behavior (Tsien, 1980).
Chemical Reactions and Properties
The chemical reactions and properties of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid are pivotal in its applications. For example, its reactions with uranyl ions have been detailed, highlighting its potential in complexation and extraction processes (Bhat & Rao, 1967). Additionally, its role in sensitizing actomyosin to calcium ions underscores its biochemical significance (Hartshorne & Mueller, 1967).
Wissenschaftliche Forschungsanwendungen
References for General Chemical Research Applications:
Novel Brominated Flame Retardants
Zuiderveen, E. A., Slootweg, J., & de Boer, J. (2020). Discusses the occurrence of novel brominated flame retardants in various environments and highlights the need for further research on their occurrence, environmental fate, and toxicity. Read more.
Calcium Influx and Vascular Reactivity
Thompson, L., Bruner, C., Lamb, F., King, C. M., & Webb, R. (1987). Investigates the role of calcium influx in vascular contractions and its implications for hypertension. Read more.
Conversion of Plant Biomass
Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V. (2017). Analyzes advances in the synthesis of HMF from plant feedstocks and its use in producing various chemicals. Read more.
EDTA Chelation Therapy
Chappell, L., & Janson, M. (1996). Reviews the use of EDTA chelation therapy in the treatment of vascular disease, discussing its effectiveness and mechanisms of action. Read more.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Thermal decomposition can lead to the release of irritating gases and vapors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZWLOCCJOCCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)





![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)



